Tert-butyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Description
Tert-butyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is a substituted thiophene derivative characterized by a tert-butyl ester group at position 2, a methyl group at position 3, a cyano group at position 4, and an amino group at position 5 of the thiophene ring. The molecular formula is C₁₂H₁₄N₂O₂S, with a molecular weight of ~250.3 g/mol. Thiophene-based compounds are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and functional versatility. The tert-butyl ester group enhances steric protection, making the compound suitable for intermediates in synthetic organic chemistry.
Properties
IUPAC Name |
tert-butyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-6-7(5-12)9(13)16-8(6)10(14)15-11(2,3)4/h13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZVASFJFSHRPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 5-amino-4-cyano-3-methylthiophene-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The tert-butyl ester group can be substituted with other ester or amide groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alcohols or amines in the presence of acid or base catalysts.
Major Products:
Oxidation: Nitro derivatives of the thiophene ring.
Reduction: Amine derivatives of the thiophene ring.
Substitution: Various esters or amides depending on the substituent used.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, allowing for the construction of more complex chemical entities.
- Catalysis : It can act as a ligand in catalytic reactions, enhancing the efficiency of chemical processes.
Biology and Medicine
- Drug Development : The functional groups in this compound make it a candidate for drug development, particularly for designing molecules with specific biological activities.
- Biochemical Studies : It is useful in studies involving enzyme interactions and metabolic pathways, potentially acting as an inhibitor or modulator of specific enzymes.
Industry
- Material Science : The compound can be utilized in synthesizing polymers and materials with tailored properties.
- Agriculture : It has potential applications in developing agrochemicals such as pesticides and herbicides.
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported in the low micromolar range.
Antimicrobial Activity Study
A study published in MDPI examined the antibacterial activity of thiophene derivatives against clinical isolates. The findings highlighted the potential for developing new antimicrobial agents based on the structure of tert-butyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate.
Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of related compounds on cancer cell lines. Results indicated significant cytotoxicity in some derivatives, suggesting that this compound could be further explored for anticancer applications.
Comparative Analysis with Related Compounds
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | Lacks tert-butyl group; simpler structure | |
| 5-Amino-4-cyano-thiophene-2-carboxylic acid | No methyl or tert-butyl substituents; more acidic | |
| 5-Cyano-thiophene-2-carboxylic acid | Contains cyano but lacks amino group; different reactivity |
This table illustrates the distinctiveness of this compound concerning structural complexity and potential utility.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or altering the conformation of target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous tert-butyl esters and heterocyclic derivatives.
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Core Differences :
- The thiophene ring (aromatic, electron-rich) in the target compound contrasts with the pyrrolidine (saturated, amine-containing) core in the comparator . Thiophenes are more reactive toward electrophilic substitution, whereas pyrrolidines offer conformational rigidity for drug design.
In contrast, the 4-methoxyphenyl and hydroxymethyl groups in the comparator suggest applications in chiral synthesis or as building blocks for bioactive molecules .
Safety and Handling :
- While the comparator’s MSDS highlights standard safety protocols (e.g., avoiding skin contact, ensuring ventilation) , similar precautions likely apply to the target compound due to shared tert-butyl ester and heterocyclic functionalities.
Research Findings and Implications
- Synthetic Utility : The tert-butyl ester group in both compounds serves as a protective moiety, enabling selective reactions at other functional sites.
- Thiophene vs. Pyrrolidine Reactivity: The amino and cyano groups on the thiophene ring may facilitate nucleophilic substitutions or cyclization reactions, whereas the pyrrolidine derivative’s hydroxymethyl group could undergo oxidation or esterification .
- Pharmacological Potential: Thiophene derivatives are explored as kinase inhibitors or antimicrobial agents, while pyrrolidine-based compounds are common in CNS drug candidates.
Biological Activity
Tert-butyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is a compound with the chemical formula C₁₁H₁₄N₂O₂S and a molecular weight of approximately 238.31 g/mol. This compound features a thiophene ring with multiple functional groups, including an amino group, a cyano group, and a tert-butyl group, which contribute to its diverse biological activities and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The unique structure of this compound allows for various synthetic pathways. Common methods for its synthesis involve multi-step organic reactions, often utilizing transition metal catalysts such as palladium (Pd), copper (Cu), and nickel (Ni) . The ability to modify its structure through these synthetic routes enhances its potential biological activity.
Comparison with Related Compounds
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C₈H₈N₂O₂S | Lacks tert-butyl group; simpler structure |
| 5-Amino-4-cyano-thiophene-2-carboxylic acid | C₇H₈N₂O₂S | No methyl or tert-butyl substituents; more acidic |
| 5-Cyano-thiophene-2-carboxylic acid | C₇H₅N₃O₂S | Contains cyano but lacks amino group; different reactivity |
This table illustrates the distinctiveness of this compound in terms of structural complexity and potential utility.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial properties. Research indicates that compounds with similar structures can inhibit various bacterial strains. For instance, compounds derived from thiophene have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported in the low micromolar range .
The biological activity of this compound is hypothesized to arise from its ability to interact with specific enzymes or receptors involved in metabolic pathways. Initial findings suggest that it may inhibit certain enzymes, leading to potential therapeutic applications in treating infections or metabolic disorders . Further research is required to elucidate the precise mechanisms and any potential side effects associated with its use.
Case Studies
- Study on Antimicrobial Activity : A study conducted by researchers at MDPI demonstrated that derivatives of thiophene compounds exhibited varying degrees of antibacterial activity against clinical isolates of bacteria. The study highlighted the potential for developing new antimicrobial agents based on the structure of this compound .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of related compounds on cancer cell lines. Results indicated that some derivatives displayed significant cytotoxicity, suggesting that this compound could be explored further for anticancer applications .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare tert-butyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, and how can purity be optimized?
- Methodology : The Gewald reaction is a widely used method for synthesizing substituted thiophenes. For example, analogous compounds like 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate are synthesized via a two-step process involving ketones, cyanoacetates, and sulfur under basic conditions . To optimize purity, use column chromatography with gradient elution (e.g., 30%→100% methanol in water) followed by recrystallization. Confirm purity via HPLC (≥98%) and NMR to resolve structural ambiguities .
Q. How should researchers characterize this compound to ensure structural fidelity?
- Methodology : Comprehensive characterization includes:
- NMR : H and C NMR to confirm substituent positions (e.g., tert-butyl at C2, cyano at C4). For example, analogous thiophene derivatives show distinct shifts for amino (~5 ppm) and cyano groups (C≡N stretching at ~2200 cm in IR) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks matching the empirical formula.
- X-ray Crystallography (if crystalline): Resolve bond angles and confirm regiochemistry, as demonstrated for diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate .
Q. What solvent systems and storage conditions are recommended for this compound?
- Methodology : Store at –20°C under inert gas (N/Ar) to prevent hydrolysis of the tert-butyl ester. Use anhydrous DCM or DMF for reactions, as these solvents minimize degradation . Avoid prolonged exposure to light or moisture, which can lead to ester hydrolysis or cyano group tautomerization.
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., cyano, tert-butyl) influence the reactivity of this thiophene scaffold?
- Methodology : The electron-withdrawing cyano group at C4 increases electrophilicity at C5, facilitating nucleophilic aromatic substitution (e.g., amination). The tert-butyl ester at C2 sterically shields the carboxylate, directing functionalization to other positions. Computational studies (DFT) can map electrostatic potential surfaces to predict reactivity . Experimentally, compare reaction rates with derivatives lacking the cyano group (e.g., methyl instead of cyano) .
Q. What strategies can resolve contradictions in reported synthetic yields for analogous thiophene derivatives?
- Reaction Scale : Small-scale reactions (<100 mg) often suffer from higher losses during purification.
- Catalyst Purity : Use freshly distilled amines or anhydrous solvents to avoid side reactions.
- Workup Optimization : Replace traditional extraction with solid-phase extraction (SPE) for polar intermediates. Validate via control experiments and replicate conditions from high-yield protocols .
Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies in drug discovery?
- Methodology :
- Core Modifications : Replace the tert-butyl ester with methyl or benzyl groups to study steric effects.
- Functionalization : Introduce halogens (e.g., Cl, Br) at C3 or C5 for cross-coupling reactions (e.g., Suzuki-Miyaura).
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays, as done for methyl 3-({[4-(methoxycarbonyl)phenoxy]acetyl}amino)-2-thiophenecarboxylate .
Q. What analytical techniques are critical for detecting decomposition products during stability studies?
- Methodology :
- LC-MS : Monitor for hydrolysis products (e.g., free carboxylic acid from tert-butyl ester cleavage).
- TGA/DSC : Assess thermal stability; decomposition peaks >200°C suggest robust solid-state stability .
- Forced Degradation : Expose to acidic (0.1 M HCl) or basic (0.1 M NaOH) conditions at 40°C for 48 hours, then compare chromatograms .
Safety and Compliance
Q. What safety protocols are essential when handling this compound in a research lab?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation of dust .
- Waste Disposal : Segregate waste containing cyano groups and coordinate with certified waste management services to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
